molecular formula C6H12N2O B2716837 N-(oxetan-3-yl)azetidin-3-amine CAS No. 1502032-49-6

N-(oxetan-3-yl)azetidin-3-amine

Cat. No. B2716837
CAS RN: 1502032-49-6
M. Wt: 128.175
InChI Key: VTFLDWGVFWMAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(oxetan-3-yl)azetidin-3-amine” is a chemical compound that is part of a class of molecules known as azetidines and oxetanes . These are four-membered saturated heterocycles containing one nitrogen or oxygen atom . The pharmacophore subunit of azetidine in aza-heterocyclic molecules is used for a wide variety of natural and synthetic products exhibiting a variety of biological activities .


Synthesis Analysis

The synthesis of “this compound” involves a simple and efficient synthetic route . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 356.22 . Its IUPAC name is "this compound bis (2,2,2-trifluoroacetate)" .

Scientific Research Applications

Synthesis and Utility in Medicinal Chemistry

N-(oxetan-3-yl)azetidin-3-amine and related structures are recognized for their importance in medicinal chemistry. A notable approach involves the installation of oxetan-3-yl and azetidin-3-yl groups into aromatic systems, which is achieved efficiently through a nickel-mediated alkyl-aryl Suzuki coupling. This method demonstrates the significance of these structures in the development of pharmaceutical compounds (Duncton et al., 2008).

Integration into Heteroaromatic Systems

The integration of oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases has been accomplished using a radical addition method (Minisci reaction). This process has proven to be valuable for introducing oxetane or azetidine into heteroaromatic systems found in drug discovery, highlighting the broad utility of these structures (Duncton et al., 2009).

Amino Acid Derivative Synthesis

A study described an efficient synthetic route for new heterocyclic amino acid derivatives containing azetidine and oxetane rings. This highlights the role of this compound in the synthesis and diversification of novel heterocyclic amino acid derivatives, which are significant in various fields of chemistry and biology (Gudelis et al., 2023).

Enzymatic Biotransformation Studies

The oxetane moiety, closely related to this compound, has been studied for its role in enzymatic biotransformation. Research focusing on a spiro oxetane-containing compound showed the involvement of microsomal epoxide hydrolase in its metabolism, indicating the significance of these structures in pharmacological contexts (Li et al., 2016).

Antidepressant and Nootropic Agent Synthesis

Research has shown the potential of 2-azetidinone, a structure related to this compound, in the development of antidepressant and nootropic agents. This study suggests the importance of these structures in synthesizing central nervous system (CNS) active agents with therapeutic applications (Thomas et al., 2016).

Safety and Hazards

“N-(oxetan-3-yl)azetidin-3-amine” is classified as a hazardous substance. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

N-(oxetan-3-yl)azetidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5(2-7-1)8-6-3-9-4-6/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFLDWGVFWMAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC2COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.